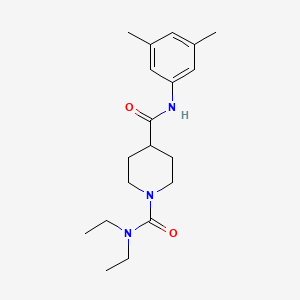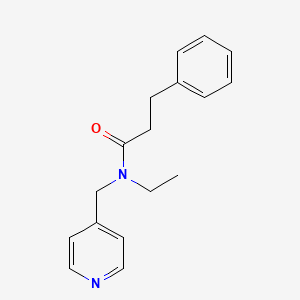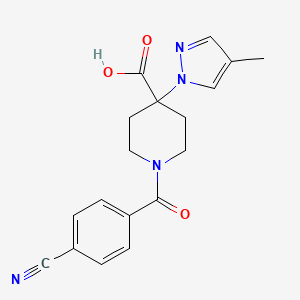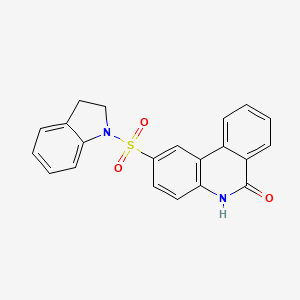![molecular formula C18H22N4O2 B5338516 1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)
1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MAP4-OH and is a piperidine derivative that has been synthesized for research purposes.
作用機序
The mechanism of action of MAP4-OH involves its interaction with the mu-opioid receptor. This receptor is located in the central nervous system and is involved in the modulation of pain. When MAP4-OH binds to this receptor, it activates a signaling pathway that leads to the inhibition of pain signals.
Biochemical and Physiological Effects:
MAP4-OH has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can lead to the activation of the mu-opioid receptor, which can result in the inhibition of pain signals. Additionally, MAP4-OH has been found to have an effect on the release of dopamine, which is involved in reward and motivation.
実験室実験の利点と制限
The advantages of using MAP4-OH in lab experiments include its high affinity for the mu-opioid receptor, its potent agonist activity, and its potential applications in the development of new pain medications. However, the limitations of using this compound include its potential for abuse and addiction, as well as its potential side effects.
将来の方向性
There are a number of future directions for the study of MAP4-OH. One potential direction is the development of new pain medications based on the structure of this compound. Additionally, further studies could be conducted to investigate the potential for abuse and addiction associated with this compound. Finally, research could be conducted to explore the potential side effects of MAP4-OH and to develop strategies to mitigate these effects.
合成法
The synthesis of MAP4-OH involves a multi-step process that requires specific reagents and conditions. The initial step involves the reaction of 2-(methylamino)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-methylpyridine to form the amide intermediate. The final step involves the reduction of the amide intermediate with sodium borohydride to form MAP4-OH.
科学的研究の応用
MAP4-OH has been extensively studied for its potential applications in medical research. This compound has been found to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. Studies have shown that MAP4-OH can act as a potent agonist of this receptor, making it a potential candidate for the development of new pain medications.
特性
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[2-(methylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-6-15(21-12-13)18(24)7-10-22(11-8-18)17(23)14-4-3-9-20-16(14)19-2/h3-6,9,12,24H,7-8,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXLBYLSWGFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=C(N=CC=C3)NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol](/img/structure/B5338449.png)
![2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)
![3-[(3,3-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5338453.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5338462.png)

![2-(1-adamantyl)-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5338475.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-imidazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338522.png)
![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5338528.png)

